3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde
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Overview
Description
3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde is an organic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . This compound is characterized by its unique structure, which includes a pyrazino-oxazine ring system. It is a solid crystalline substance with notable chemical properties, including a predicted boiling point of 446.9°C and a density of 1.518 g/cm³ .
Preparation Methods
The synthesis of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions in an organic synthesis laboratory . The process often requires specific reagents and catalysts to facilitate the formation of the pyrazino-oxazine ring system. Industrial production methods may involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used . Major products from these reactions include various substituted pyrazino-oxazine derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as an intermediate for synthesizing more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals due to its unique structure and reactivity. Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, making it a valuable compound for drug development and biochemical research .
Comparison with Similar Compounds
3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde can be compared to other similar compounds, such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid . While both compounds share a similar oxazine ring system, their chemical properties and reactivity differ due to variations in their molecular structures.
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O3/c11-2-4-1-8-7-6(9-4)10-5(12)3-13-7/h1-2H,3H2,(H,9,10,12) |
InChI Key |
AXVPMSMOPJYOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=CN=C2O1)C=O |
Origin of Product |
United States |
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